![molecular formula C24H23N3O6S B3958387 ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B3958387.png)
ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
The synthesis of ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from the preparation of the thiophene core. One common method involves the reaction of 2,5-dimethylphenyl isocyanate with 4-methyl-2-(3-nitrobenzamido)thiophene-3-carboxylic acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.
Scientific Research Applications
ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell death .
Comparison with Similar Compounds
ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:
ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE: This compound has a similar structure but with a different substitution pattern on the benzamido group, leading to different biological activities.
ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-AMINOBENZAMIDO)THIOPHENE-3-CARBOXYLATE: This derivative has an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological properties.
Properties
IUPAC Name |
ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-5-33-24(30)19-15(4)20(22(29)25-18-11-13(2)9-10-14(18)3)34-23(19)26-21(28)16-7-6-8-17(12-16)27(31)32/h6-12H,5H2,1-4H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFPGHAADWCUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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